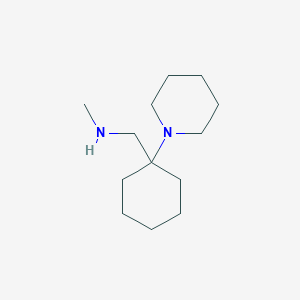

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine

Description

Propriétés

IUPAC Name |

N-methyl-1-(1-piperidin-1-ylcyclohexyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-14-12-13(8-4-2-5-9-13)15-10-6-3-7-11-15/h14H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTRGSINXCANDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(CCCCC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613301 | |

| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-50-9 | |

| Record name | N-Methyl-1-[1-(piperidin-1-yl)cyclohexyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, also known as a derivative of cyclohexylmethanamine, is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interaction with neurotransmitter receptors and implications in various therapeutic areas.

The primary mechanism of action for this compound involves its role as a noncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This interaction is significant because NMDA receptors are crucial for synaptic plasticity and memory function, making this compound a candidate for research in neuropharmacology and potential treatments for neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the biological relevance of compounds structurally related to this compound:

- Cytotoxicity Against Cancer Cells : A study evaluating various derivatives showed that certain analogues exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). These findings suggest that modifications to the piperidine or cyclohexane moieties can enhance anticancer activity .

- Inhibition of Enzymatic Activity : Compounds with similar structures have been tested as inhibitors of trypanothione reductase, showing competitive inhibition with Ki values around 1 μM. This indicates that structural similarities could provide insights into the potential efficacy of this compound against parasitic infections .

Applications De Recherche Scientifique

Pharmaceutical Research

Potential Therapeutic Uses

N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine is being investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural similarities to known psychoactive compounds suggest it may influence neurotransmitter systems, making it a candidate for research into treatments for conditions such as depression and anxiety disorders. Specifically, its ability to inhibit glycogen synthase kinase-3 (GSK3) positions it as a potential agent in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Mechanism of Action

The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter activity, akin to other piperidine derivatives. Studies have shown that compounds with similar structures can act as competitive inhibitors of enzymes involved in neurotransmitter metabolism, suggesting that this compound may exhibit similar properties .

Case Studies and Experimental Findings

Research involving this compound has provided insights into its potential efficacy:

Case Study: Neuropharmacological Effects

In a study evaluating the neuropharmacological effects of structurally related compounds, it was found that certain derivatives exhibited significant inhibition of neurotransmitter uptake mechanisms, suggesting that this compound could potentially enhance synaptic transmission in specific neural pathways .

Clinical Implications

Further investigations into this compound's safety profile and therapeutic window are ongoing. Early findings indicate promising results in preclinical models, particularly concerning its selectivity for target enzymes involved in psychiatric disorders .

Comparaison Avec Des Composés Similaires

Structural Modifications in Piperidine/Cyclohexane Derivatives

Key Observations :

Physicochemical and Pharmacokinetic Properties

Key Findings :

- The pyrazole-carboxamide derivative (Z899051432, ) exhibits higher metabolic stability (t½ = 23 min) due to its amide bond, which resists oxidative metabolism compared to secondary/tertiary amines .

- The target compound’s lack of aromatic groups may reduce CYP450-mediated metabolism, but experimental validation is needed.

Q & A

Basic: What are the common synthetic routes for N-Methyl-1-(1-(piperidin-1-yl)cyclohexyl)methanamine, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via reductive amination or Mannich-like reactions. For example, analogous structures (e.g., substituted cyclohexylmethanamines) are prepared by reacting a cyclohexanone precursor with amines (e.g., piperidine) under reducing conditions (e.g., NaBH₃CN) . Reaction parameters like stoichiometry, temperature (optimized at 50–70°C), and pH significantly affect yield. Evidence from a piperidine-substituted indole synthesis shows yields up to 95% when formaldehyde and dimethylamine are used in equimolar ratios under controlled reflux .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- 1H/13C NMR : Focus on resonances for the piperidine N–CH₂ (δ ~2.5–3.5 ppm) and cyclohexyl CH₂ groups (δ ~1.2–2.2 ppm). Evidence from similar compounds shows distinct splitting patterns for axial/equatorial protons on the cyclohexane ring .

- HR-MS : Exact mass analysis (e.g., 366.2774 Da for related metabolites) confirms molecular formula .

- IR Spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) validate functional groups.

Advanced: How can researchers resolve contradictions in NMR data when structural analogs exhibit overlapping signals?

Methodological Answer:

Use 2D NMR techniques (e.g., COSY, HSQC) to differentiate overlapping peaks. For instance, deuterium exchange experiments (e.g., D₂O) can identify exchangeable protons (e.g., NH in methanamine groups) . Computational tools like density functional theory (DFT) can predict chemical shifts for stereoisomers, aiding in assignments .

Advanced: What strategies optimize enantiomeric purity in stereoisomeric derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during reductive amination. Evidence from a stereochemically complex analog (1S,2R configuration) highlights the importance of chiral auxiliary groups .

Basic: What are the primary biochemical applications of this compound in academic research?

Methodological Answer:

The compound’s structural similarity to neuromodulators (e.g., arylcyclohexylamines) suggests applications in:

- Receptor Binding Studies : Target NMDA or σ receptors using radiolabeled analogs.

- Cellular Signaling : Assess effects on intracellular calcium flux or neurotransmitter uptake .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting neurotransmitter receptors?

Methodological Answer:

- Substituent Variation : Modify the piperidine ring (e.g., introduce methyl or fluorine groups) and cyclohexane substituents to probe steric/electronic effects.

- In Vitro Assays : Use competitive binding assays (e.g., with [³H]MK-801 for NMDA receptors) and functional readouts (e.g., cAMP modulation). Evidence from indole-based analogs shows substituent position drastically alters affinity .

Advanced: How can researchers assess the compound’s stability under physiological or extreme storage conditions?

Methodological Answer:

- Accelerated Degradation Studies : Expose the compound to pH 1–13, elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC/LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) under each condition. Evidence from oxalate salt stability (mp 164–166°C) suggests thermal resilience in salt forms .

Basic: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses in receptor active sites (e.g., NMDA receptor’s glutamate-binding domain).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. PubChem data on analogous compounds provide starting coordinates .

Advanced: How to address low yields in scaled-up synthesis due to byproduct formation?

Methodological Answer:

- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput.

- Reaction Monitoring : Use inline FTIR or LC-MS to detect intermediates and adjust reagent addition rates. Evidence from a 95% yield synthesis highlights efficient workup protocols .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize amine-containing waste with dilute HCl before disposal. While direct safety data for this compound are limited, protocols for structurally similar amines (e.g., naphthylethylamine) recommend flammability precautions and spill containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.